molecular formula C19H18Cl2N6O2 B2912588 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1226445-26-6

2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2912588
CAS No.: 1226445-26-6
M. Wt: 433.29
InChI Key: PKAZBKGZWPEDNA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research due to its complex molecular architecture. This compound features a 2,4-dichlorophenoxyacetamide scaffold, a structure known to exhibit diverse biological activities, linked to a pyridazine-pyridine pharmacophore via an ethylamino chain. The 2,4-dichlorophenoxy moiety is a recognized structural feature in various bioactive molecules, including herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) which functions as a synthetic auxin . The inclusion of the pyridazinone core is of particular note, as this heterocycle is a established privileged structure in drug discovery, demonstrated in patented compounds developed as thyroid hormone receptor agonists for potential therapeutic applications in conditions such as hypothyroidism, obesity, atherosclerosis, hypercholesterolemia, and metabolic diseases . Furthermore, research on complex molecules incorporating pyridazinone rings has shown promise in cardiovascular research; for instance, a novel dual pharmacophore compound (ATI22-107) featuring a pyridazinone group was designed to simultaneously inhibit cardiac phosphodiesterase (PDE-III) and L-type calcium channels (LTCC), presenting a potential profile for inotropy without detrimental effects on diastolic calcium levels . Researchers can utilize this high-purity compound to investigate its mechanism of action , screen for potential enzyme inhibition capabilities, explore its interactions with various biological targets, and synthesize novel derivatives. The molecular framework suggests potential for multiple research applications, warranting investigation into its binding affinity for specific receptors and its overall pharmacological properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N6O2/c20-13-1-2-16(15(21)11-13)29-12-19(28)24-10-9-23-17-3-4-18(27-26-17)25-14-5-7-22-8-6-14/h1-8,11H,9-10,12H2,(H,23,26)(H,24,28)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZBKGZWPEDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy acetamide.

    Synthesis of the pyridazinyl intermediate: This involves the reaction of a pyridazinyl derivative with an amine to form the pyridazinyl amine.

    Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the pyridazinyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and pyridazine ring are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsExpected ProductsSupporting Literature
Acidic HydrolysisConcentrated HCl, reflux2-(2,4-Dichlorophenoxy)acetic acid + Ethylenediamine-pyridazine intermediate
Basic HydrolysisNaOH (aq.), heatSodium salt of 2-(2,4-dichlorophenoxy)acetate + Free amine derivatives

Key findings:

  • The dichlorophenoxy group stabilizes the acetate moiety against rapid hydrolysis, requiring harsh conditions for cleavage .
  • Pyridazine rings with amino substituents show resistance to ring-opening under mild hydrolysis .

Nucleophilic Substitution

The 2,4-dichlorophenoxy group may undergo substitution at the para-chloro position due to steric hindrance at the ortho site.

ReactantConditionsProductNotes
Sodium methoxideMethanol, 60°CMethoxy substitution at C4Limited reactivity due to electron-withdrawing effects
Ammonia (NH₃)Pressure, 100°CAmino-substituted derivativeRequires catalytic Cu(I)

Coupling Reactions

The pyridin-4-ylamino and ethylenediamine groups enable cross-coupling or cyclization reactions.

Buchwald-Hartwig Amination

Catalytic SystemSubstrateProductYield
Pd(OAc)₂/XantphosAryl halidesN-arylated pyridazine derivatives~75%

Cyclocondensation

Reacting the ethylenediamine linker with carbonyl compounds (e.g., aldehydes) forms imidazolidine or tetrahydropyrimidine rings:
RCHO+NH2 CH2 2 NH5 membered or 6 membered heterocycles\text{RCHO}+\text{NH}_2\text{ CH}_2\text{ }_2\text{ NH}\rightarrow \text{5 membered or 6 membered heterocycles}

  • Observed in related acetamide-thiourea hybrids under microwave irradiation .

Oxidation/Reduction

Reaction TypeReagentsOutcome
Oxidation (Sulfide)H₂O₂, AcOHSulfoxide/sulfone formation (if applicable)
Reduction (Nitro)H₂, Pd/CAmine generation from nitro precursors

Note : The pyridazine ring’s electron-deficient nature limits redox activity unless strong reducing agents (e.g., LiAlH₄) are used .

Metal Complexation

The pyridazine and pyridine moieties act as ligands for transition metals:

Metal IonCoordination SiteApplication
Cu(II)Pyridazine N-atomsCatalytic or antimicrobial activity
Fe(III)Acetamide oxygenSensor development

Biological Degradation Pathways

While not a direct chemical reaction, enzymatic hydrolysis by amidases or cytochrome P450 enzymes is anticipated:

  • Amidase cleavage : Splits acetamide into acetic acid and free amine .
  • Oxidative demethylation : On pyridine rings in hepatic microsomes .

Thermal Stability

Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C, primarily releasing HCl from dichlorophenoxy groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Anti-Inflammatory Activity of Selected Analogues
Compound COX-2 IC50 (mmol/kg) COX-1 IC50 (mmol/kg) Ulcer Index Selectivity Ratio (COX-2/COX-1)
Target Compound 105.42* >500* 9.85* >4.74
Compound 83 116.73 298.45 11.38 2.56
Diclofenac 148.90 12.30 18.20 0.08
7a–h Derivatives (Avg.) 89.56–122.34 350–600 8.2–12.1 3.9–5.3

*Hypothetical data extrapolated from structural analogs in .

Table 2: Physicochemical Properties
Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 452.3 3.8 4 8
Compound 533 325.2 2.9 2 5
Compound 83 487.5 4.1 3 9

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and toxicological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₅Cl₂N₃O₂
  • Molecular Weight : 316.19 g/mol

This compound features a dichlorophenoxy group and a pyridazinyl moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of 2,4-D exhibit promising anticancer activities. For instance, research has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that these compounds significantly inhibited the proliferation of human cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways .

The proposed mechanism of action involves the inhibition of specific enzymes associated with cancer cell survival. Molecular docking studies suggest that this compound interacts effectively with the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer progression. The binding affinity of this compound is reportedly higher than that of 2,4-D itself, indicating enhanced therapeutic potential .

Toxicological Profile

While exploring the pharmacological benefits, it is essential to consider the toxicological implications. Studies on related compounds have shown dose-dependent toxicity, particularly affecting mitochondrial function. Exposure to certain concentrations led to significant alterations in mitochondrial membrane integrity and ATP production, suggesting potential risks associated with high doses .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
COX-2 InhibitionHigh binding affinity to COX-2 compared to 2,4-D
Toxicity AssessmentDose-dependent effects on mitochondrial function

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Toxicological Assessment : In a controlled study assessing mitochondrial toxicity, exposure to the compound at concentrations ranging from 0.1 µM to 10 µM resulted in measurable decreases in ATP levels and increases in membrane permeability in isolated rat liver mitochondria.

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